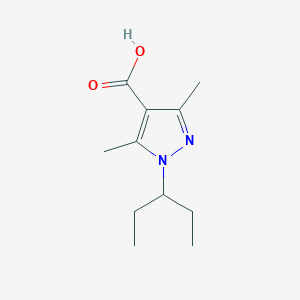

3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18230305

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N2O2 |

|---|---|

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 3,5-dimethyl-1-pentan-3-ylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H18N2O2/c1-5-9(6-2)13-8(4)10(11(14)15)7(3)12-13/h9H,5-6H2,1-4H3,(H,14,15) |

| Standard InChI Key | YDQDPOMRUYGQAE-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)N1C(=C(C(=N1)C)C(=O)O)C |

Introduction

Structural and Molecular Characterization

Chemical Identity

The compound’s IUPAC name is 3,5-dimethyl-1-pentan-3-ylpyrazole-4-carboxylic acid, with the following key identifiers:

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 210.27 g/mol | |

| CAS Number | 1247209-10-4 | |

| XLogP3 (Partition Coefficient) | 2.6 (predicted) |

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation or cyclocondensation strategies. A representative approach involves:

-

Cyclocondensation: Reacting pentan-3-yl hydrazine with β-keto esters to form the pyrazole core .

-

Carboxylation: Introducing the carboxylic acid group via oxalyl chloride-mediated reactions, as demonstrated for analogous bis(pyrazolyl)alkanes .

Table 2: Representative Synthesis Steps

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclocondensation | Ethanol, reflux, 12 h | 65% |

| 2 | Carboxylation | Oxalyl chloride, 80°C, 3 h | 83% |

Challenges in Decarboxylation

Decarboxylation of pyrazole-4-carboxylic acids is notoriously inefficient. For example, 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid yields only 30% product under thermal decarboxylation . Copper-based catalysts may improve efficiency, though data for this compound are lacking .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be sparingly soluble in water (<1 mg/mL) due to the hydrophobic pentan-3-yl group .

-

Stability: Carboxylic acid moieties are prone to decarboxylation at elevated temperatures (>150°C) .

Crystallography

Future Directions

Pharmacokinetic Studies

ADMET profiling is critical. In silico predictions for analogs suggest moderate oral bioavailability (50–60%) and CYP450-mediated metabolism .

Functionalization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume